Cas no 375846-25-6 ((6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester)

(6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester structure
375846-25-6 structure
Product Name:(6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester
CAS No:375846-25-6
MF:C28H32FNO4
MW:465.556391716003
CID:67926
PubChem ID:12988081
Update Time:2025-04-18

(6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester Chemical and Physical Properties

Names and Identifiers

    • t-Butyl(E)-7-[3'-(4''-fluorophenyl)-1'methylethyl-indol-2'-yl]-3-hydroxy-5-oxo-6-heptenoate
    • t-Butyl(E)-7-[3'-(4''-fluorophenyl)-1'methylethyl-indol-2'yl]-3hydroxy-5-oxo-6-heptenoate
    • tert-Butyl (E)-7-[3'-(4'-fluorophenyl)-1'-methylethyl-indol-2'-yl]-3-hydroxy-5-oxo-6-heptenoate
    • (6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester
    • tert-Butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-3-hydroxy-5-oxo-6-heptenoate
    • (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid tert-butyl ester
    • 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid-1,1-dimethylethyl ester
    • tert-butyl (+/-)-(E)-7-[3-(4-fluoro-phenyl)-1-(1-methyl-ethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate
    • tButyl(E)7[3'(4''fluorophenyl)1'methylethylindol2'yl]3hydroxy5oxo6heptenoate
    • DTXSID101110267
    • 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid 1,1-dimethylethyl ester
    • (E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate
    • tert-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
    • fhh: fluvastatin intermediate
    • tert-butyl (6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate
    • 375846-25-6
    • SCHEMBL6773187
    • 194934-95-7
    • AKOS015897014
    • tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate
    • A823770
    • TERT-BUTYL (E)-7-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-5-HYDROXY-3-OXO-6-HEPTENOATE
    • BCP28674
    • AC-26813
    • O-tert-Butyl-3-keto Fluvastatin
    • (E)-tert-Butyl7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate
    • SCHEMBL4906083
    • 1,1-Dimethylethyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
    • 2-Methyl-2-propanyl (6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
    • (6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester
    • Inchi: 1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3/b15-14+
    • InChI Key: CHEYRYWZYKYUHU-CCEZHUSRSA-N
    • SMILES: FC1C=CC(=CC=1)C1C2C=CC=CC=2N(C=1/C=C/C(CC(CC(=O)OC(C)(C)C)=O)O)C(C)C

Computed Properties

  • Exact Mass: 465.23200
  • Monoisotopic Mass: 465.23153666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 647.7±55.0 °C at 760 mmHg
  • Flash Point: 345.5±31.5 °C
  • Refractive Index: 1.552
  • PSA: 68.53000
  • LogP: 6.09340
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

(6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester Pricemore >>

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(6E)-7-3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-5-hydroxy-3-oxo-6-heptenoic Acid 1,1-Dimethylethyl Ester Production Method

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